molecular formula C11H13ClF3NO2 B15124548 2-[4-(Trifluoromethoxy)phenyl]morpholine HCl

2-[4-(Trifluoromethoxy)phenyl]morpholine HCl

Cat. No.: B15124548
M. Wt: 283.67 g/mol
InChI Key: HYKAOIQBKACQTD-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenyl]morpholine hydrochloride is a chemical compound with the molecular formula C11H13ClF3NO2 and a molecular weight of 283.7 g/mol. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a morpholine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethoxy)phenyl]morpholine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)aniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under basic conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethoxy)phenyl]morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl ring, depending on the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary but often involve solvents like ethanol, dichloromethane, or acetonitrile, and temperatures ranging from -78°C to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

2-[4-(Trifluoromethoxy)phenyl]morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with its target, modulating its activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)aniline: A precursor in the synthesis of 2-[4-(Trifluoromethoxy)phenyl]morpholine hydrochloride.

    2-(Trifluoromethoxy)phenylmorpholine: A structurally similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

2-[4-(Trifluoromethoxy)phenyl]morpholine hydrochloride is unique due to the presence of both the trifluoromethoxy group and the morpholine ring, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the morpholine ring provides a versatile scaffold for further functionalization .

Properties

Molecular Formula

C11H13ClF3NO2

Molecular Weight

283.67 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]morpholine;hydrochloride

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)17-9-3-1-8(2-4-9)10-7-15-5-6-16-10;/h1-4,10,15H,5-7H2;1H

InChI Key

HYKAOIQBKACQTD-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)OC(F)(F)F.Cl

Origin of Product

United States

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